molecular formula C14H14ClN3O2 B2925340 N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049516-13-3

N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2925340
CAS No.: 1049516-13-3
M. Wt: 291.74
InChI Key: JNROZJZPYOXPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 2-chlorobenzyl group attached to the carboxamide nitrogen and an ethyl substituent at the 1-position of the pyridazinone core.

The synthesis of such compounds typically involves coupling reactions between carboxylic acid derivatives and amines, mediated by reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in polar aprotic solvents such as DMF (Dimethylformamide) . Purification methods include flash chromatography and trituration with ether or cyclohexane/EtOAC mixtures .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-2-18-13(19)8-7-12(17-18)14(20)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNROZJZPYOXPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the pyridazine family, which has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula : C16H18ClN3O2
CAS Number : 886950-84-1

The compound features a pyridazine ring with various functional groups that contribute to its chemical reactivity and biological properties. The presence of the 2-chlorobenzyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli125 - 250

The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, which is critical for bacterial growth and survival .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The following table summarizes findings from recent studies:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These results indicate that this compound may serve as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyridazine ring plays a crucial role in modulating enzyme activities and receptor interactions. Notably:

  • The tositoloxy group acts as a leaving group in enzymatic reactions.
  • The compound can form covalent bonds with target proteins, influencing their functions and potentially disrupting cellular processes .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against biofilms formed by MRSA. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be significantly lower than that of standard antibiotics like ciprofloxacin:

Antibiotic MBIC (μg/mL)
N-(2-chlorobenzyl)-1-ethyl...31.108 - 62.216
Ciprofloxacin0.381

This suggests that the compound may offer a novel approach to treating infections associated with biofilm formation .

Study on Anticancer Properties

Another study focused on the anticancer properties of the compound involved treating various cancer cell lines with different concentrations of this compound. The results indicated significant cytotoxic effects, particularly in HeLa cells, where morphological changes consistent with apoptosis were observed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The target compound’s distinguishing features include the 2-chlorobenzyl group and ethyl substituent. Key analogs with varying substituents and their biological implications are summarized below:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name R1 (1-Position) R2 (Carboxamide Substituent) Notable Properties/Activity
N-(2-Chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Target) Ethyl 2-Chlorobenzyl Presumed protease inhibition (inferred)
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-... (Compound 19) 4-Methoxybenzyl 4-Fluoro-3-(trans-3-methoxycyclobutyl) Active against T. cruzi proteasome
N-(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)-1-(3-methoxybenzyl)-6-oxo-... (Compound 12) 3-Methoxybenzyl 3-Cyclopropylcarbamoyl-4-fluorophenyl Synthesized via HATU/DIPEA
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) Benzyl 3-Cyclopropylcarbamoylphenyl Moderate yield (45%)
Key Observations:
  • R1 Substituent : The ethyl group in the target compound may confer reduced steric hindrance compared to bulkier benzyl or methoxybenzyl groups in analogs like Compounds 6 and 17. This could enhance binding pocket accessibility in protease targets.
  • In contrast, analogs with cyclopropylcarbamoyl or fluorophenyl groups (e.g., Compound 12) prioritize hydrogen-bonding interactions .
  • cruzi activity, suggesting that electron-donating groups (e.g., methoxy) enhance potency .

Structural Characterization Tools

The crystallographic analysis of such compounds relies on software suites like SHELX (for refinement and structure solution) and WinGX/ORTEP (for visualization and geometry analysis) . These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming the stereochemistry of chlorobenzyl and ethyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.